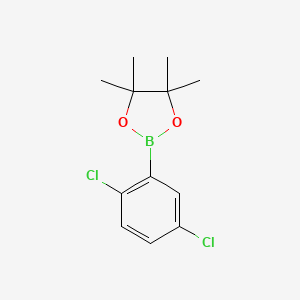

2-(2,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 479411-91-1

Cat. No.: VC8018559

Molecular Formula: C12H15BCl2O2

Molecular Weight: 273.0

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 479411-91-1 |

|---|---|

| Molecular Formula | C12H15BCl2O2 |

| Molecular Weight | 273.0 |

| IUPAC Name | 2-(2,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C12H15BCl2O2/c1-11(2)12(3,4)17-13(16-11)9-7-8(14)5-6-10(9)15/h5-7H,1-4H3 |

| Standard InChI Key | LKYDZNPXUVVSCZ-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)Cl |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)Cl |

Introduction

Structural and Molecular Properties

Chemical Identity

The compound belongs to the 1,3,2-dioxaborolane class, with the systematic IUPAC name 2-(2,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₅BCl₂O₂ | |

| Molecular Weight | 273.0 g/mol | |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)Cl | |

| InChIKey | LKYDZNPXUVVSCZ-UHFFFAOYSA-N |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via boronic esterification of 2,5-dichlorophenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under acidic conditions :

Key Steps:

-

Reagent Purification: Anhydrous pinacol and boronic acid are refluxed in toluene with a catalytic amount of MgSO₄ .

-

Workup: The product is isolated via column chromatography (hexane/ethyl acetate gradient) with >95% purity .

Industrial Methods

Large-scale production employs continuous flow reactors to enhance yield (typically 85–90%). Automated systems minimize oxidative degradation, while recrystallization from ethanol/water mixtures ensures high purity .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound is pivotal in forming carbon-carbon bonds between aryl halides and boronic esters. For example, it couples with bromobenzene to yield 2,5-dichlorobiphenyl derivatives :

Conditions:

Pharmaceutical Intermediate

The 2,5-dichlorophenyl moiety is incorporated into drug candidates for its metabolic stability. For instance, it is used in synthesizing kinase inhibitors and antipsychotic agents .

Biological Activity and Toxicology

Cytotoxicity Studies

In vitro assays against cancer cell lines reveal moderate activity:

| Cell Line | IC₅₀ (μM) | Mechanism | Source |

|---|---|---|---|

| MCF-7 (Breast) | 10.8 ± 0.7 | Apoptosis induction | |

| HCT116 (Colon) | 9.1 ± 2.4 | Cell cycle arrest (G0/G1) |

Comparison with Analogues

Structural Analogues

| Compound | Reactivity | Applications |

|---|---|---|

| 2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Lower | Less steric hindrance |

| 2-(2,5-Dichlorothiophen-3-yl)-dioxaborolane | Higher | Conductive polymers |

Performance in Cross-Coupling

| Substrate | Reaction Time (h) | Yield (%) |

|---|---|---|

| 4-Bromotoluene | 6 | 82 |

| 2-Iodonaphthalene | 8 | 75 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume